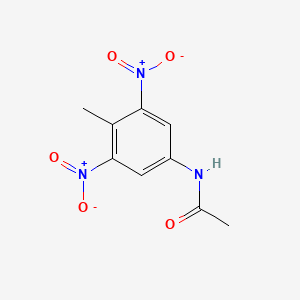

2,6-Dinitro-4-(acetyl)aminotoluene

説明

Significance of Nitroaromatic Compounds in Contemporary Chemical Synthesis and Environmental Science

The significance of nitroaromatic compounds is dual-faceted. In chemical synthesis, they serve as key intermediates in the production of an extensive variety of products, including dyes, polymers, pesticides, and pharmaceuticals. nih.govnih.govnumberanalytics.com The nitro group can be readily reduced to form amino groups, providing a gateway to a vast number of functionalized aromatic compounds. numberanalytics.com For instance, the hydrogenation of dinitrotoluene (DNT) isomers is a critical step in the large-scale production of toluene (B28343) diisocyanate, a key component of polyurethane foams. wikipedia.org Furthermore, the energetic properties of many nitroaromatic compounds have led to their use in explosives, such as the well-known 2,4,6-trinitrotoluene (B92697) (TNT). nih.govtaylorandfrancis.com

From an environmental perspective, the widespread use and production of nitroaromatic compounds have resulted in their presence as environmental contaminants in soil and groundwater. nih.govnih.govnih.gov Their resistance to degradation, a consequence of the stable aromatic ring and the electron-withdrawing nitro groups, poses significant challenges for remediation. nih.govnih.gov Many nitroaromatic compounds are also recognized for their potential toxicity, making their study crucial for environmental monitoring and the development of effective bioremediation strategies. nih.govnih.govepa.gov

Overview of Dinitrotoluene Derivatives in Academic Inquiry

Dinitrotoluene (DNT) derivatives are a prominent subject of academic and industrial research due to their wide-ranging applications and environmental impact. The most common isomers, 2,4-DNT and 2,6-DNT, are primarily produced through the nitration of toluene. taylorandfrancis.comcofferxm.com These isomers are key precursors in the synthesis of TNT and toluene diisocyanate. wikipedia.orgtaylorandfrancis.com

Academic inquiry into DNT derivatives extends to their chemical reactivity, spectroscopic properties, and interactions with biological systems. researchgate.netcdc.gov Researchers have investigated the biodegradation pathways of DNTs, identifying various microorganisms capable of their transformation and mineralization. cdc.govcswab.org These studies are vital for developing methods to clean up contaminated sites. Furthermore, the toxicological profiles of DNT isomers are extensively studied to understand their health effects. wikipedia.orgcdc.gov

Rationale for Investigating 2,6-Dinitro-4-(acetyl)aminotoluene in Advanced Chemical and Biological Systems

The investigation of specific DNT derivatives like this compound is driven by the quest for novel molecules with tailored properties. The introduction of an acetylamino group to the dinitrotoluene backbone can significantly alter its chemical and physical characteristics. The synthesis of this compound can be achieved through the nitration of p-acetamidotoluene (4-methylacetanilide), followed by further functional group manipulation. sciencemadness.orgnih.gov

The rationale for studying this particular compound in advanced chemical and biological systems includes:

Exploring Novel Synthesis Routes: Investigating the synthesis of this compound provides insights into the regioselectivity of nitration reactions on substituted toluene derivatives. sciencemadness.org

Understanding Structure-Activity Relationships: By comparing its properties to other DNT derivatives, researchers can elucidate how the acetylamino group influences factors like reactivity, solubility, and potential biological activity.

Potential as a Precursor: This compound could serve as an intermediate in the synthesis of more complex molecules with potential applications in materials science or as biologically active agents. The amino group, protected by the acetyl function, offers a site for further chemical modification. sciencemadness.org

Biochemical and Toxicological Studies: Examining the interaction of this compound with enzymes and cellular systems can contribute to a broader understanding of the metabolism and potential toxicity of substituted nitroaromatics.

While detailed research findings on this compound are not as extensive as for its parent DNT isomers, its study holds promise for advancing our knowledge in the field of nitroaromatic chemistry.

Interactive Data Tables

Physicochemical Properties of Related Compounds

| Compound Name | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) |

| 2,6-Dinitrotoluene (B127279) | 606-20-2 | C₇H₆N₂O₄ | 182.13 | 66 |

| 2,4-Dinitrotoluene (B133949) | 121-14-2 | C₇H₆N₂O₄ | 182.13 | 70-71 |

| 4-Methylacetanilide | 103-89-9 | C₉H₁₁NO | 149.19 | 148-151 |

| 2,6-Dinitroaniline | 606-22-4 | C₆H₅N₃O₄ | 183.12 | 138-140 |

| 4-Amino-2,6-dinitrotoluene (B94180) | 19406-51-0 | C₇H₇N₃O₄ | 197.15 | 167 |

Structure

3D Structure

特性

IUPAC Name |

N-(4-methyl-3,5-dinitrophenyl)acetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9N3O5/c1-5-8(11(14)15)3-7(10-6(2)13)4-9(5)12(16)17/h3-4H,1-2H3,(H,10,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DZSOXCNNXCPHKO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1[N+](=O)[O-])NC(=O)C)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9N3O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60288569 | |

| Record name | n-(4-methyl-3,5-dinitrophenyl)acetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60288569 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

239.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

7142-91-8 | |

| Record name | NSC56668 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=56668 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | n-(4-methyl-3,5-dinitrophenyl)acetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60288569 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Routes and Chemical Transformations of 2,6 Dinitro 4 Acetyl Aminotoluene and Precursors

Established Synthetic Methodologies for Dinitrotoluenes and Aminotoluenes

The formation of dinitrotoluenes and their subsequent conversion to aminotoluenes are critical stages in the synthesis of 2,6-Dinitro-4-(acetyl)aminotoluene. These processes involve carefully controlled nitration and reduction reactions.

Nitration Strategies for Toluene (B28343) Derivatives and Subsequent Functionalization

The introduction of nitro groups onto a toluene ring is a key initial step. The nitration of toluene itself can yield various isomers of dinitrotoluene (DNT). The production of DNT is typically achieved through the nitration of toluene using a mixture of nitric and sulfuric acids. mdpi.com This process is a crucial industrial reaction, as dinitrotoluenes are precursors to toluenediamine (TDA), a key component in the production of polyurethanes. mdpi.com

Further functionalization can be achieved by nitrating substituted toluenes. For instance, the nitration of p-acetylaminotoluene in an inert organic solvent with a specific acid mixture can produce 3-nitro-4-acetylamino-toluene. google.com Similarly, the nitration of o-toluidine (B26562) in concentrated sulfuric acid can yield 4-nitro-2-amino-toluene. google.com The nitration of 4-substituted toluenes, such as 4-acetamido-toluene, in acetic anhydride (B1165640) can result in the formation of nitro substitution products alongside other adducts. cdnsciencepub.com

The conditions of the nitration reaction, including the specific nitrating agent and the solvent, play a crucial role in determining the regioselectivity and the final product distribution.

Reductive Amination of Nitro Groups to Amino Functionalities

The conversion of nitro groups to amino groups is a fundamental transformation in the synthesis of aromatic amines. numberanalytics.com This reduction can be achieved through various methods, including catalytic hydrogenation and chemical reduction. numberanalytics.comnumberanalytics.com The choice of method often depends on the desired selectivity and the presence of other functional groups in the molecule.

Catalytic hydrogenation is a widely used and often preferred method for the reduction of nitro compounds due to its efficiency and cleaner reaction profiles. commonorganicchemistry.com Common catalysts for this transformation include palladium on carbon (Pd/C), Raney nickel, and platinum(IV) oxide. commonorganicchemistry.comwikipedia.org

The hydrogenation of 2,4-dinitrotoluene (B133949) (2,4-DNT) to 2,4-diaminotoluene (B122806) (2,4-DAT) over palladium supported on carbon is a well-studied industrial process. researchgate.net The particle size of the palladium catalyst can influence both the activity and selectivity of the reaction. researchgate.net Studies have also explored the use of other catalyst systems, such as palladium on alumina (B75360) and multimetallic catalysts containing iridium and other metals. google.comutwente.nl The reaction can be carried out in various solvents, including methanol, toluene, or a mixture of toluenediamine and water. google.com

| Catalyst System | Substrate | Product | Key Findings |

| Palladium on Carbon (Pd/C) | 2,4-Dinitrotoluene | 2,4-Diaminotoluene | Activity and selectivity depend on metal particle size. researchgate.net |

| Palladium on Alumina | 2,4-Dinitrotoluene | 2,4-Diaminotoluene | Effective for the hydrogenation in a three-phase batch reactor. utwente.nl |

| Multimetallic Catalyst (Ir-based) | Dinitrotoluene | Toluenediamine | Can be used in either discontinuous or continuous stirred reactors. google.com |

| Raney Nickel | Aromatic Nitro Compounds | Aromatic Amines | Often used when dehalogenation of aromatic halides is a concern. commonorganicchemistry.com |

| Palladium/Graphene | Nitrotoluenes | Aminotoluenes | Exhibits high activity and stability. rsc.org |

| This table summarizes various catalytic hydrogenation approaches for the reduction of dinitrotoluenes and other aromatic nitro compounds. |

Chemical reduction offers an alternative to catalytic hydrogenation and can be advantageous in certain synthetic scenarios. A variety of reducing agents can be employed to convert aromatic nitro groups to amines.

Commonly used metals for this purpose include iron, zinc, and tin in acidic media. numberanalytics.com Sodium hydrosulfite and sodium sulfide (B99878) are also effective reagents for this transformation. wikipedia.org For instance, the selective reduction of one nitro group in a dinitro compound can sometimes be achieved using sodium sulfide. wikipedia.org Metal hydrides, while effective for reducing aliphatic nitro compounds, tend to produce azo compounds when reacting with aromatic nitro compounds. commonorganicchemistry.comwikipedia.org

Electrochemical reduction has also been investigated as a method for the reduction of dinitrotoluene. umn.edu In the presence of a proton source, 2,4-dinitrotoluene can be reduced to 2,4-bis(N-hydroxylamino)toluene. umn.edu

Directed Acetylation Reactions for N-Functionalization

The final step in the synthesis of this compound involves the selective acetylation of the amino group. This reaction, known as N-acetylation, is a common and important transformation in organic synthesis for the protection of amino groups or for the synthesis of acetylated products. tandfonline.comorientjchem.org

Selective N-Acetylation of Aromatic Amines

The acetylation of aromatic amines is typically carried out using acetylating agents like acetic anhydride or acetyl chloride, often in the presence of a base or a catalyst. tandfonline.comorientjchem.org The development of more environmentally friendly and selective methods is an active area of research.

Recent studies have explored the use of acetonitrile (B52724) as both a solvent and an acetylating agent, often in the presence of a catalyst. researchgate.netnih.gov For example, a method using acetonitrile with in situ generated trimethylsilyl (B98337) iodide as a catalyst under microwave heating has been shown to be selective for the N-acetylation of aromatic amines. researchgate.net Another approach utilizes a continuous-flow system with alumina as a catalyst and acetonitrile as the acetylating agent, offering a sustainable process for the selective N-acetylation of various amines. nih.govresearchgate.net

The chemoselectivity of the acetylation reaction can be influenced by the catalyst and reaction conditions. For instance, nickel nanoparticles have been shown to effectively catalyze the acetylation of both aromatic and aliphatic amines. tandfonline.com In competitive reactions, it has been observed that thiols can be selectively acetylated over amines under certain conditions. tandfonline.com

| Acetylating System | Substrate Type | Key Features |

| Acetonitrile / Trimethylsilyl Iodide (in situ) | Aromatic Amines | Selective for aromatic amines; microwave-assisted. researchgate.net |

| Acetonitrile / Alumina (continuous-flow) | Aromatic and Aliphatic Amines | Sustainable process with a reusable catalyst. nih.govresearchgate.net |

| Acetic Anhydride / Nickel Nanoparticles | Aromatic and Aliphatic Amines | Effective for a broad range of amines. tandfonline.com |

| Acetic Anhydride (catalyst-free) | Aliphatic and Aromatic Amines | Eco-friendly and mild conditions. orientjchem.org |

| This table highlights different methods for the selective N-acetylation of amines. |

Mechanistic Considerations in Acetylation Processes

The acetylation of amines is a fundamental and widely utilized transformation in organic synthesis, primarily serving as an efficient method for protecting amino groups during multi-step reactions. ias.ac.in The process involves the introduction of an acetyl group (CH₃CO) onto a nitrogen atom. In the context of synthesizing this compound, the key step is the N-acetylation of the precursor aromatic amine, 2,6-Dinitro-4-aminotoluene.

The mechanism of this transformation is a nucleophilic acyl substitution. The lone pair of electrons on the nitrogen atom of the amino group acts as a nucleophile, attacking the electrophilic carbonyl carbon of the acetylating agent. Common acetylating agents include acetic anhydride and acetyl chloride.

When acetic anhydride is used, the reaction can be catalyzed by various substances. For instance, nickel nanoparticles have been shown to catalyze the acetylation of amines. The proposed mechanism suggests that the carbonyl group of acetic anhydride coordinates to the surface of the nickel nanoparticles, which enhances its electrophilic character. tandfonline.comresearchgate.net This activation facilitates the nucleophilic attack by the amine. Aromatic amines bearing electron-withdrawing groups, such as the nitro groups in 2,6-Dinitro-4-aminotoluene, are expected to react more slowly than those with electron-donating groups due to reduced nucleophilicity of the amino group. tandfonline.comresearchgate.net

With acetyl chloride , the high reactivity often necessitates specific conditions to avoid side reactions, such as hydrolysis. ias.ac.in One effective method involves using a brine solution in the presence of a weak base like sodium acetate (B1210297). ias.ac.in The high concentration of chloride ions in the brine suppresses the hydrolysis of acetyl chloride. ias.ac.in The sodium acetate acts as a buffer, neutralizing the hydrochloric acid that is liberated during the reaction, which in turn allows the more nucleophilic free amino group to react with the acetyl chloride. ias.ac.in

The use of acetic acid as an acetylating agent is generally less favorable due to the slow reaction rate. The carbonyl carbon of a carboxylic acid is less electrophilic because of the electron-donating resonance effect of the hydroxyl group. ias.ac.in However, catalytic systems, such as tartaric acid in glacial acetic acid, can be employed to facilitate the reaction. ias.ac.in

In biological systems, the N-acetylation of aromatic amines is a significant detoxification pathway, catalyzed by enzymes like N-acetyltransferase 1 (NAT1). nih.gov This enzymatic process also follows the fundamental principle of nucleophilic attack by the amino group on an activated acetyl donor, typically Acetyl-CoA.

Reaction Pathways and Intermediates in this compound Synthesis

The synthesis of this compound relies on the controlled introduction of nitro and acetylamino groups onto a toluene backbone. The specific substitution pattern is achieved through strategic reaction pathways that often involve key intermediates derived from the nitration of toluene or its derivatives.

The direct nitration of toluene is a primary industrial process for producing dinitrotoluenes (DNT). epa.gov This reaction typically yields a mixture of isomers, with 2,4-dinitrotoluene (2,4-DNT) and 2,6-dinitrotoluene (B127279) (2,6-DNT) being the major products. epa.govnih.gov The direct nitration of toluene with mixed nitric and sulfuric acids can produce an isomer mixture of approximately 80% 2,4-DNT and 20% 2,6-DNT. chemicalbook.com A similar nitration of 2-nitrotoluene (B74249) results in about a 67:33 mixture of 2,4-DNT and 2,6-DNT. nih.govchemicalbook.com

While 2,6-dinitrotoluene is a readily available isomer from these mixtures, its direct conversion to 2,6-Dinitro-4-aminotoluene is not the most commonly cited pathway. A more established route involves the further nitration of dinitrotoluene mixtures to produce 2,4,6-trinitrotoluene (B92697) (TNT). researchgate.net From TNT, selective reduction reactions can be employed to generate the required aminodinitrotoluene intermediate. For instance, the reaction of TNT with arenethiols in the presence of a base can lead to the specific replacement of the ortho-nitro group. researchgate.net

The most direct and well-documented synthesis of this compound proceeds through the key intermediate, 2,6-Dinitro-4-aminotoluene. researchgate.net This compound serves as the immediate precursor to the final product, requiring only the acetylation of its amino group.

The synthesis of 2,6-Dinitro-4-aminotoluene itself is a critical step. A prominent method for its preparation involves the selective reduction of 2,4,6-trinitrotoluene (TNT). It has been demonstrated that the ortho-nitro groups of TNT can be selectively reduced. researchgate.net For example, using hydrazine (B178648) hydrate (B1144303) in the presence of ferric chloride and charcoal allows for the controlled reduction of TNT to yield either 2-amino-4,6-dinitrotoluene (B165273) or 2,6-diamino-4-nitrotoluene. researchgate.net Another method describes the reduction of TNT in glacial acetic acid with iron powder to produce 2-amino-4,6-dinitrotoluene. prepchem.com While these methods yield the isomeric 2-amino-4,6-dinitrotoluene, similar principles of selective reduction can be applied to obtain the required 4-amino-2,6-dinitrotoluene (B94180) isomer.

Once the 2,6-Dinitro-4-aminotoluene intermediate is obtained, the final step is a straightforward N-acetylation reaction. As discussed in section 2.2.2, this can be achieved by treating the amine with an acetylating agent like acetic anhydride or acetyl chloride under appropriate conditions to yield the target compound, this compound. tandfonline.comias.ac.in A process analogous to this involves the catalytic hydrogenation of 2,4-dinitroanisole (B92663) to produce the corresponding diamine, followed by a selective acetylation reaction with acetic anhydride. google.com This highlights the general applicability of a reduction-then-acetylation sequence in synthesizing acetylated amino-nitroaromatic compounds.

Compound Index

Advanced Spectroscopic and Chromatographic Characterization in Research of 2,6 Dinitro 4 Acetyl Aminotoluene

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural verification of 2,6-Dinitro-4-(acetyl)aminotoluene. Both ¹H and ¹³C NMR provide detailed information about the chemical environment of the hydrogen and carbon atoms, respectively, allowing for an unambiguous assignment of the molecule's structure.

In the ¹H NMR spectrum, the protons of this compound would exhibit characteristic chemical shifts. Due to the symmetrical substitution pattern on the aromatic ring, the two aromatic protons (H-2 and H-6) are chemically equivalent and would appear as a single signal, a singlet, in the downfield region, typically between 8.5 and 9.0 ppm. The significant downfield shift is caused by the strong electron-withdrawing effect of the two nitro groups. The methyl group attached to the toluene (B28343) ring would produce a singlet at approximately 2.3-2.5 ppm. The protons of the acetyl group would also appear as singlets: the methyl protons around 2.2 ppm and the amide proton (N-H) as a broad singlet further downfield, potentially between 9.5 and 10.5 ppm. For comparison, in N-acetyl-3-nitroaniline, the amide proton appears at 8.97 ppm. rsc.org

The ¹³C NMR spectrum provides complementary information. The carbonyl carbon of the acetamide (B32628) group is expected to have a chemical shift in the range of 168-171 ppm. rsc.org The carbon atoms of the aromatic ring would show distinct signals influenced by the various substituents. The carbons bearing the nitro groups (C-2 and C-6) would be significantly shifted downfield. The carbon attached to the amino group (C-4) and the carbon with the methyl group (C-1) would also have characteristic shifts. The methyl carbon of the toluene group and the methyl carbon of the acetyl group would appear in the upfield region of the spectrum, typically below 30 ppm. rsc.org

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts (δ) for this compound

| Atom | Predicted ¹H Shift (ppm) | Predicted ¹³C Shift (ppm) |

|---|---|---|

| Aromatic H (2, 6) | 8.5 - 9.0 (s) | - |

| Amide H (NH) | 9.5 - 10.5 (s, broad) | - |

| Ring-CH₃ | 2.3 - 2.5 (s) | ~20 |

| Acetyl-CH₃ | ~2.2 (s) | ~25 |

| Carbonyl (C=O) | - | 168 - 171 |

| Aromatic C-NO₂ (2, 6) | - | 145 - 150 |

| Aromatic C-NH (4) | - | 135 - 140 |

| Aromatic C-CH₃ (1) | - | 130 - 135 |

| Aromatic C-H (3, 5) | - | 120 - 125 |

Note: These are estimated values based on data from analogous compounds. Actual experimental values may vary.

Mass Spectrometry (MS) for Molecular and Fragment Identification

Mass spectrometry is critical for determining the molecular weight of this compound and for identifying its structural fragments, which aids in confirming its identity. The nominal molecular weight of the compound (C₉H₉N₃O₅) is 239 g/mol . In an electron ionization (EI) mass spectrum, the molecular ion peak (M⁺) would be observed at a mass-to-charge ratio (m/z) of 239.

The fragmentation pattern in EI-MS is highly predictable and provides significant structural information. A prominent fragmentation pathway would involve the cleavage of the acetyl group. The loss of a ketene (B1206846) molecule (CH₂=C=O, 42 Da) from the molecular ion would result in a fragment ion at m/z 197. This fragment corresponds to the precursor molecule, 4-amino-2,6-dinitrotoluene (B94180). Another characteristic fragmentation is the loss of an acetyl radical (•COCH₃, 43 Da), leading to a fragment at m/z 196. Further fragmentation of the m/z 197 ion could occur through the loss of nitro groups (NO₂, 46 Da) or other characteristic pathways for nitroaromatic compounds. For instance, mass spectra of related nitroanilides show the molecular ion and a base peak corresponding to the loss of the acetyl group. rsc.org

Table 2: Predicted Key Mass Fragments for this compound

| m/z | Identity | Description |

|---|---|---|

| 239 | [M]⁺ | Molecular Ion |

| 197 | [M - C₂H₂O]⁺ | Loss of ketene from molecular ion |

| 196 | [M - C₂H₃O]⁺ | Loss of acetyl radical from molecular ion |

| 180 | [M - C₂H₃O - NH₂]⁺ | Subsequent loss of amino group |

| 151 | [M - C₂H₂O - NO₂]⁺ | Loss of nitro group from m/z 197 fragment |

| 105 | [C₇H₅O]⁺ | Further fragmentation |

Note: Predicted fragments based on common fragmentation patterns of related nitroaromatic amides.

Infrared (IR) Spectroscopy for Functional Group Analysis

Infrared (IR) spectroscopy is a rapid and effective method for identifying the principal functional groups present in the this compound molecule. The IR spectrum provides a unique fingerprint based on the vibrational frequencies of the chemical bonds.

Key absorption bands would confirm the presence of the amide and nitro groups. A distinct, sharp absorption band for the N-H stretch of the secondary amide is expected in the region of 3250-3400 cm⁻¹. The carbonyl (C=O) stretching vibration of the amide group (Amide I band) would appear as a strong, sharp peak around 1660-1690 cm⁻¹. rsc.org The N-H bending vibration (Amide II band) is typically observed near 1530-1550 cm⁻¹.

The presence of the two nitro groups is confirmed by two strong absorption bands. The asymmetric stretching vibration of the NO₂ groups would be found in the 1520-1560 cm⁻¹ range, while the symmetric stretching vibration would appear between 1340 and 1370 cm⁻¹. Aromatic C-H stretching vibrations are expected just above 3000 cm⁻¹, and the aliphatic C-H stretching of the methyl groups would be seen just below 3000 cm⁻¹.

Table 3: Characteristic IR Absorption Bands for this compound

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |

|---|---|---|

| Amide (N-H) | Stretch | 3250 - 3400 |

| Amide (C=O) | Stretch (Amide I) | 1660 - 1690 |

| Amide (N-H) | Bend (Amide II) | 1530 - 1550 |

| Nitro (NO₂) | Asymmetric Stretch | 1520 - 1560 |

| Nitro (NO₂) | Symmetric Stretch | 1340 - 1370 |

| Aromatic C-H | Stretch | 3000 - 3100 |

| Aliphatic C-H (CH₃) | Stretch | 2850 - 2970 |

Chromatographic Techniques for Separation and Quantification of Related Compounds

Chromatographic methods are paramount for analyzing the purity of this compound and for quantifying it in the presence of precursors, byproducts, and isomers.

Gas Chromatography (GC) Applications

Gas Chromatography (GC), particularly when coupled with a mass spectrometer (GC-MS), is a powerful tool for separating and identifying volatile and thermally stable compounds. However, the analysis of nitroaromatic compounds like this compound can present challenges due to their potential for thermal degradation at the high temperatures used in the GC injector and column. rsc.org

Despite these challenges, GC-MS methods have been developed for profiling impurities in related materials like trinitrotoluene (TNT). hmdb.ca Such methods often employ specialized, robust columns and may use techniques like low-pressure (vacuum-outlet) GC to allow for elution at lower temperatures, thereby minimizing degradation. For the analysis of this compound, a typical method would involve a non-polar or medium-polarity capillary column (e.g., a 5% phenyl-methylpolysiloxane phase). The instrument would be operated in a temperature-programmed mode to ensure the separation of related compounds with different boiling points, such as isomers of dinitrotoluene or aminodinitrotoluene.

Liquid Chromatography (LC) Applications

High-Performance Liquid Chromatography (HPLC) is often the preferred method for the analysis of nitroaromatic compounds because it operates at ambient temperature, thus avoiding the thermal degradation issues associated with GC.

A common approach for separating this compound and its related compounds is reversed-phase HPLC (RP-HPLC). In this mode, a non-polar stationary phase, such as a C18 or C8 column, is used with a polar mobile phase. A typical mobile phase would consist of a gradient mixture of water and an organic solvent like acetonitrile (B52724) or methanol. rsc.orgnist.gov A UV detector is highly effective for detection, as the nitroaromatic and amide chromophores absorb strongly in the UV region (typically around 254 nm).

Research on related compounds like aminodinitrotoluenes has shown that specialized columns, such as those with a diol functionalization, can provide enhanced separation and sensitivity. rsc.org An HPLC method for this compound would be crucial for quality control, allowing for the quantification of impurities such as the unreacted starting material (4-amino-2,6-dinitrotoluene), isomers formed during nitration, and other degradation products. For applications requiring mass spectrometric confirmation, the mobile phase can be adapted to be MS-compatible by using volatile buffers like formic acid instead of non-volatile ones like phosphoric acid. nist.gov

Table 4: Mentioned Compounds

| Compound Name |

|---|

| This compound |

| N-(4-methyl-3,5-dinitrophenyl)acetamide |

| 4-amino-2,6-dinitrotoluene |

| N-acetyl-3-nitroaniline |

| Trinitrotoluene (TNT) |

| Dinitrotoluene (DNT) |

| Aminodinitrotoluene |

| 4'-Methylacetanilide |

| Acetic anhydride (B1165640) |

Computational Chemistry and Theoretical Studies on 2,6 Dinitro 4 Acetyl Aminotoluene

Quantum Chemical Calculations for Molecular Structure and Electronic Properties

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. These methods, particularly Density Functional Theory (DFT), are instrumental in predicting molecular geometry, electronic structure, and various spectroscopic properties.

For a molecule like 2,6-Dinitro-4-(acetyl)aminotoluene, DFT calculations would typically be employed to optimize its three-dimensional structure, providing insights into bond lengths, bond angles, and dihedral angles. Such calculations would also yield crucial electronic properties. While no specific DFT studies on this compound were found, research on related dinitrotoluene derivatives often utilizes DFT to investigate their decomposition mechanisms and adsorption on various surfaces. researchgate.netresearchgate.netresearchgate.net For instance, studies on 2,4-dinitrotoluene (B133949) have used DFT to explore its adsorption on TiO2 and kaolinite (B1170537) surfaces, providing molecular-level insights into its environmental interactions. researchgate.netresearchgate.net

A hypothetical DFT study on this compound would likely involve selecting a suitable functional (e.g., B3LYP) and basis set (e.g., 6-311++G(d,p)) to achieve a balance between accuracy and computational cost. researchgate.net The outputs of such a study would provide valuable data, as outlined in the hypothetical data table below.

Table 1: Hypothetical DFT-Calculated Properties of this compound

| Property | Hypothetical Value |

| Total Energy (Hartree) | -XXX.XXXXXX |

| Dipole Moment (Debye) | X.XX |

| HOMO Energy (eV) | -X.XX |

| LUMO Energy (eV) | -X.XX |

| HOMO-LUMO Gap (eV) | X.XX |

Note: The values in this table are for illustrative purposes only and are not based on actual experimental or computational data.

The presence of the acetylamino group and its rotational freedom introduces the possibility of different conformers for this compound. Conformational analysis, typically performed using computational methods, would identify the most stable conformations and the energy barriers between them. This is crucial as the biological activity and reactivity of a molecule can be dependent on its preferred conformation.

Studies on N-acetylated amino acids have demonstrated the utility of computational methods, often in conjunction with experimental techniques like matrix-isolation FT-IR spectroscopy, to explore their conformational landscapes. nih.gov Such analyses reveal that intramolecular hydrogen bonds can play a significant role in stabilizing certain conformations. nih.gov For this compound, a conformational search would likely explore the rotation around the C-N bond of the acetylamino group and the orientation of the nitro groups relative to the benzene (B151609) ring.

Reaction Mechanism Elucidation through Computational Modeling

Computational modeling is a powerful tool for investigating the pathways of chemical reactions, identifying transition states, and calculating activation energies.

For this compound, computational modeling could be used to predict its metabolic pathways or decomposition routes. For example, the biotransformation of related nitroaromatic compounds often involves the reduction of nitro groups. nih.gov Computational studies can model these reduction steps, identifying the most likely sites for enzymatic attack and the structures of the transition states involved. General methods for exploring minimum-energy pathways and free-energy profiles of enzymatic reactions using QM/MM calculations are well-established. nih.govresearchgate.net

The calculation of free energy profiles provides a quantitative understanding of reaction kinetics and thermodynamics. By mapping the free energy along a reaction coordinate, researchers can determine the activation free energies and the relative stabilities of intermediates and products. bohrium.comresearchgate.netchemrxiv.org In the context of this compound, such profiles could elucidate the energetics of its potential enzymatic degradation, for instance, by N-acetyltransferases or nitroreductases. While no specific studies exist for this compound, the methodologies are mature and have been applied to a wide range of enzymatic reactions. nih.govresearchgate.netbohrium.comresearchgate.netchemrxiv.org

In Silico Approaches to Biotransformation Pathways

In silico tools and methodologies can predict the likely metabolites of a compound, aiding in toxicological assessments and understanding its fate in biological systems. These approaches often use rule-based systems or machine learning models trained on known metabolic reactions. acs.orgnih.gov

For this compound, an in silico approach would likely predict metabolites arising from the reduction of the nitro groups and hydrolysis of the acetyl group. The biotransformation of 2,4,6-trinitrotoluene (B92697) (TNT) has been shown to produce amino-dinitrotoluene isomers, which can be further acetylated. nih.gov This suggests that deacetylation of this compound to 4-amino-2,6-dinitrotoluene (B94180) is a plausible biotransformation pathway. In silico tools can provide a ranked list of potential metabolites, guiding experimental efforts for their identification. acs.orgnih.gov

Enzyme-Substrate Docking and Interaction Studies

Molecular docking is a computational technique that predicts the preferred orientation of a molecule (ligand) when bound to a larger molecule, typically a protein or enzyme, to form a stable complex. nih.gov This method is instrumental in understanding the potential for a xenobiotic, such as this compound, to be metabolized by key enzyme systems in the body. The primary enzymes responsible for the metabolism of foreign compounds are the cytochrome P450 (CYP) superfamily. nih.govfrontiersin.orgnih.gov Given that related dinitrotoluene compounds are known substrates for CYP enzymes, it is highly probable that this compound also interacts with these enzymes. cdc.gov

A hypothetical molecular docking study of this compound with a representative human CYP isoform, such as CYP3A4 or members of the CYP1 and CYP2 families, which are known to metabolize a wide array of xenobiotics, can elucidate the binding mechanism. nih.govwordpress.comnih.gov The active site of CYP enzymes contains a heme-iron center, and the binding of a substrate is governed by a combination of hydrophobic interactions, hydrogen bonds, and van der Waals forces. nih.govnih.gov

In a simulated docking scenario, the toluene (B28343) ring of this compound would likely orient itself within the hydrophobic pocket of the active site. The nitro groups, being strongly electron-withdrawing, would influence the electronic properties of the aromatic ring, potentially engaging in π-π stacking interactions with aromatic amino acid residues like phenylalanine or tyrosine within the active site. nih.gov The acetylamino group could act as both a hydrogen bond donor (from the N-H group) and a hydrogen bond acceptor (from the carbonyl oxygen), forming hydrogen bonds with polar amino acid residues such as serine, threonine, or asparagine. nih.gov These interactions would stabilize the enzyme-substrate complex, positioning the compound for subsequent metabolic reactions.

Table 1: Predicted Interactions from a Hypothetical Docking Study of this compound with a Cytochrome P450 Active Site

| Interacting Group of Compound | Potential Interacting Amino Acid Residues | Type of Interaction |

| Toluene Ring | Phenylalanine, Tyrosine, Leucine, Valine | Hydrophobic, π-π Stacking |

| Nitro Groups | Aromatic residues | π-π Stacking, Electrostatic |

| Acetylamino Group (N-H) | Serine, Threonine, Asparagine, Glutamine | Hydrogen Bond Donor |

| Acetylamino Group (C=O) | Serine, Threonine, Asparagine, Glutamine | Hydrogen Bond Acceptor |

The binding affinity, often expressed as a docking score or binding energy, would quantify the stability of the complex. A lower binding energy generally indicates a more stable interaction. pensoft.net The precise orientation and binding energy would depend on the specific CYP isoform being modeled.

Prediction of Metabolite Formation

In silico metabolite prediction tools utilize knowledge-based systems and machine learning algorithms to forecast the metabolic fate of a compound. nih.govoup.comcreative-biolabs.com These tools analyze the chemical structure of a parent compound and, based on known biotransformation reactions, predict the structures of its metabolites. pensoft.net For this compound, the metabolic pathway can be predicted by considering the metabolism of structurally similar compounds like 2,6-dinitrotoluene (B127279) (2,6-DNT) and 2,6-diaminotoluene. nih.govcdc.govnih.gov

The metabolism of nitroaromatic compounds typically involves two major pathways: reduction of the nitro groups and oxidation of the aromatic ring or alkyl side chains. nih.govnih.gov The gut microbiota can also play a significant role in the reduction of nitro groups. acs.org

Based on these established pathways, the predicted metabolic transformations for this compound would likely include:

Nitroreduction: One or both of the nitro groups can be sequentially reduced to nitroso, hydroxylamino, and ultimately amino groups. nih.govscielo.br This process can be catalyzed by both mammalian and microbial nitroreductases. nih.govacs.org

Hydroxylation: The aromatic ring can undergo hydroxylation, likely at the positions not occupied by other substituents.

Oxidation of the Methyl Group: The methyl group can be oxidized to a hydroxymethyl group, which can be further oxidized to a carboxylic acid. nih.gov

Deacetylation/Acetylation: The acetylamino group can be hydrolyzed to an amino group (deacetylation), or if nitroreduction occurs first, the resulting amino groups could be acetylated by N-acetyltransferases. nih.gov

These primary metabolic steps can be followed by Phase II conjugation reactions, such as glucuronidation or sulfation of hydroxyl groups, to facilitate excretion. frontiersin.org

Table 2: Predicted Metabolites of this compound

| Predicted Metabolite | Metabolic Reaction | Potential Enzyme(s) |

| 2-Amino-6-nitro-4-(acetyl)aminotoluene | Nitroreduction | Nitroreductases (mammalian, microbial) |

| 2,6-Diamino-4-(acetyl)aminotoluene | Nitroreduction | Nitroreductases (mammalian, microbial) |

| 2,6-Dinitro-4-aminotoluene | Deacetylation | Amidases/Hydrolases |

| 2,6-Dinitro-4-(acetyl)amino-benzyl alcohol | Methyl Group Oxidation | Cytochrome P450 |

| 2,6-Dinitro-4-(acetyl)amino-benzoic acid | Methyl Group Oxidation | Alcohol/Aldehyde Dehydrogenase |

| 5-Hydroxy-2,6-dinitro-4-(acetyl)aminotoluene | Aromatic Hydroxylation | Cytochrome P450 |

The use of advanced in silico tools like BioTransformer or Meteor Nexus could provide a more comprehensive and ranked list of potential metabolites, aiding in the design of targeted in vitro and in vivo metabolism studies. pensoft.netnih.gov

Research Perspectives and Future Directions for 2,6 Dinitro 4 Acetyl Aminotoluene Chemistry

Development of Novel Synthetic Routes with Enhanced Selectivity

The synthesis of 2,6-Dinitro-4-(acetyl)aminotoluene traditionally involves multi-step processes that can be prone to the formation of isomeric impurities and may require harsh reaction conditions. Future research is increasingly focused on developing more selective and efficient synthetic strategies.

One promising avenue is the exploration of regioselective nitration reactions. nih.govcdnsciencepub.com The direct nitration of 4-aminotoluene derivatives often leads to a mixture of products due to the activating and directing effects of the amino and methyl groups. cdnsciencepub.com Research into advanced nitrating agents and catalytic systems that can precisely control the position of nitration is crucial. For instance, the use of mixed acid (sulfuric and nitric acid) can be tailored to favor specific isomers. nih.gov Protecting group strategies, such as the temporary acetylation of the amino group, can be further optimized to direct nitration to the desired positions before subsequent deprotection. wikipedia.org

Furthermore, the acylation of dinitroaniline precursors presents another area for innovation. google.com The development of highly selective acylating agents and catalysts that can efficiently acetylate the amino group of 2,6-dinitro-4-aminotoluene without side reactions is a key objective. This could involve the use of novel acid anhydrides or acyl halides under milder conditions. google.com The goal is to devise a synthetic pathway that maximizes the yield of the desired product while minimizing the environmental impact and production costs.

Table 1: Potential Strategies for Enhanced Synthetic Selectivity

| Strategy | Description | Potential Advantages |

| Regioselective Nitration | Utilizing advanced nitrating agents and catalysts to control the position of nitro group introduction on the aromatic ring. | Higher yield of the desired isomer, reduced purification steps. |

| Optimized Protecting Groups | Refining the use of protecting groups, such as the acetyl group, to direct nitration and prevent unwanted side reactions. | Improved control over the synthetic pathway, cleaner reaction profiles. |

| Selective Acylation | Developing novel acylating agents and catalytic systems for the specific acetylation of the amino group in dinitroaniline precursors. | Increased efficiency, potential for milder reaction conditions. |

Advanced Understanding of Enzymatic Acetylation and Nitroreduction Mechanisms

The biological transformation of this compound is governed by the intricate interplay of enzymatic acetylation and nitroreduction. A deeper mechanistic understanding of these processes is paramount for applications in bioremediation and biocatalysis.

Nitroreductases, a class of enzymes found in various microorganisms, play a pivotal role in the initial steps of nitroaromatic degradation. scielo.br These enzymes catalyze the reduction of nitro groups to nitroso, hydroxylamino, and ultimately amino groups. scielo.br Future research will likely focus on elucidating the specific nitroreductases involved in the transformation of this compound. Characterizing the structure and function of these enzymes, particularly from robust microbial strains like Pseudomonas, will provide insights into their substrate specificity and catalytic mechanisms. nih.govnih.gov

Similarly, the enzymatic acetylation of the amino group is a critical step in the metabolism of this compound. N-acetyltransferases (NATs) are responsible for transferring an acetyl group from acetyl-CoA to an amine. nih.gov The substrate specificity of these enzymes can be broad, and understanding how they recognize and acetylate dinitro-substituted anilines is an active area of investigation. nih.govnih.gov Future studies will likely involve isolating and characterizing the specific NATs responsible for the acetylation of 2,6-dinitro-4-aminotoluene and determining their kinetic parameters.

Engineering Microbial Strains for Targeted Biotransformation

The inherent ability of certain microorganisms to degrade nitroaromatic compounds offers a promising avenue for the bioremediation of contaminated sites. nih.gov Genetic and metabolic engineering techniques are being increasingly employed to enhance the efficiency and specificity of these microbial processes.

Pseudomonas species, in particular, have demonstrated a remarkable capacity for degrading dinitrotoluenes. nih.govasm.org Researchers are actively working on engineering Pseudomonas strains with enhanced degradation capabilities for compounds like 2,4-dinitrotoluene (B133949). asm.orgresearchgate.net This often involves the introduction of genes encoding key enzymes in the degradation pathway, such as dioxygenases and monooxygenases, into robust host strains. nih.gov

Future efforts in this area will focus on creating microbial strains specifically tailored for the biotransformation of this compound. This could involve:

Pathway Engineering: Assembling novel metabolic pathways in a host organism by combining genes from different sources to create a more efficient degradation cascade.

Enzyme Evolution: Using directed evolution techniques to improve the activity and stability of key enzymes like nitroreductases and acetyltransferases.

Regulatory Circuit Design: Engineering the regulatory networks of the microbial host to optimize the expression of the degradation pathway in response to the presence of the target compound.

The ultimate goal is to develop robust and efficient microbial cell factories that can be deployed for the in-situ bioremediation of environments contaminated with this compound and other related nitroaromatic compounds. mdpi.com

Table 2: Research Findings in Microbial Biotransformation

| Microorganism | Transformation Product(s) | Key Enzymes Involved |

| Pseudomonas sp. | 4-methyl-5-nitrocatechol (from 2,4-DNT) | Dinitrotoluene dioxygenase |

| Gut Microbiota | Reduced metabolites | Nitroreductases |

| Pseudomonas DL17 | p-phenylenediamine, acetanilide, acetaminophen, catechol (from p-nitroaniline) | Nitroreductase, Acetanilide hydroxylase, Catechol 1,2-dioxygenase |

Integration of Multiscale Computational and Experimental Approaches

The complexity of the chemical and biological processes involving this compound necessitates a synergistic approach that combines experimental investigations with advanced computational modeling. Multiscale modeling, spanning from the quantum mechanical level to the macroscopic scale, is becoming an indispensable tool in this field.

At the molecular level, quantum mechanics (QM) calculations can be used to elucidate reaction mechanisms, predict spectroscopic properties, and understand the electronic structure of this compound and its intermediates. mdpi.com Molecular dynamics (MD) simulations can provide insights into the conformational dynamics of the molecule and its interactions with enzymes and other biological macromolecules. researchgate.netyoutube.comnih.gov For instance, MD simulations can be used to model the binding of this compound to the active site of a nitroreductase enzyme. multijournals.org

At a larger scale, systems biology approaches can be used to model the entire metabolic network of a microorganism and predict the effects of genetic modifications on its ability to degrade this compound. mdpi.com This can help in the rational design of engineered microbial strains for bioremediation. The integration of these computational models with experimental data from techniques like spectroscopy, crystallography, and metabolic flux analysis will be crucial for a comprehensive understanding of the system.

Exploration of Advanced Analytical Methods for In Situ Monitoring

The ability to monitor the concentration of this compound and its transformation products in real-time and in complex environmental matrices is essential for both fundamental research and practical applications. Future research will continue to push the boundaries of analytical chemistry to develop more sensitive, selective, and field-deployable monitoring techniques.

Electrochemical sensors offer a promising platform for the rapid and low-cost detection of nitroaromatic compounds. nih.govacs.org These sensors can be based on the electrochemical reduction of the nitro groups at a modified electrode surface. acs.org The development of novel electrode materials and recognition elements will be key to improving the sensitivity and selectivity of these devices.

Fluorescence-based biosensors are another exciting area of development. rsc.orgmdpi.com These biosensors often utilize genetically engineered microorganisms that produce a fluorescent protein in response to the presence of a specific nitroaromatic compound. rsc.org Encapsulating these bioreporter cells in materials like porous microbeads can enhance their stability and signal output. rsc.org

Surface-enhanced Raman scattering (SERS) is a powerful spectroscopic technique that can provide detailed molecular information and has been used to monitor the photocatalytic degradation of dinitrotoluene. nih.gov Future advancements in SERS substrates and instrumentation could enable its use for the in-situ monitoring of the biotransformation of this compound in complex environments.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。